4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline
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Overview
Description
The compound “4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline” is an organic compound with the molecular formula C10H8F3N3 . It’s closely related to “3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline”, which has the molecular formula C11H10F3N3 .
Molecular Structure Analysis
The molecular weight of “this compound” is 227.1858296 . The related compound “3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline” has a molecular weight of 241.21 .Mechanism of Action
Target of Action
Similar compounds, such as arylimidazole derivatives, are known to interact with iridium (ir) metal centers . These interactions are crucial in the synthesis of homoleptic imidazole-type iridium (Ir) triplet emitters .
Mode of Action
The mode of action of 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline involves the coordination of the imidazole and the aryl group to the iridium metal center . The trifluoromethyl group, with its strong electron-withdrawing effect, increases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), enabling a blue shift in the photoluminescent emission .
Biochemical Pathways
It’s known that similar compounds are used in the synthesis of semiconducting organometallic complexes in the application of oleds as phosphorescent active layer materials .
Result of Action
The result of the action of this compound is a blue shift in the photoluminescent emission . This shift is due to the increased energy gap between the HOMO and LUMO, caused by the electron-withdrawing effect of the trifluoromethyl group .
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline in scientific research is its specificity towards HDACs and sirtuins. This specificity allows for targeted modulation of cellular processes, which can potentially treat various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for the use of 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline in scientific research. One potential direction is to develop this compound derivatives with improved solubility and bioavailability. Another direction is to investigate the potential of this compound in treating various diseases, such as cancer and neurodegenerative disorders. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in scientific research. Its specificity towards HDACs and sirtuins makes it a potential candidate for treating various diseases. However, further research is needed to understand its mechanism of action and potential side effects. This compound has the potential to be a valuable tool in scientific research and could lead to the development of new treatments for various diseases.
Synthesis Methods
The synthesis of 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline involves the reaction of 4-(1H-imidazol-1-yl)aniline with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction takes place under specific conditions, such as controlled temperature and pressure, to obtain the desired product. The purity and yield of this compound can be improved by using various purification techniques, such as column chromatography and recrystallization.
Scientific Research Applications
4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline has been extensively studied for its potential applications in scientific research. One of the significant applications of this compound is in the field of biochemistry and pharmacology. This compound has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs) and sirtuins. These enzymes play essential roles in various cellular processes, such as gene expression and cell signaling. By inhibiting these enzymes, this compound can modulate cellular processes and potentially treat various diseases, such as cancer and neurodegenerative disorders.
properties
IUPAC Name |
4-imidazol-1-yl-2-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)8-5-7(1-2-9(8)14)16-4-3-15-6-16/h1-6H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCRZVJIMYTILT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=CN=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
926202-49-5 |
Source
|
Record name | 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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